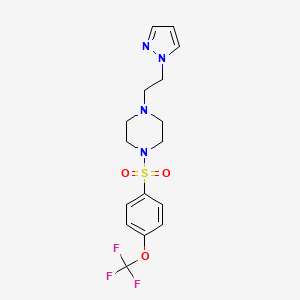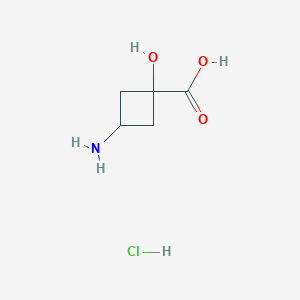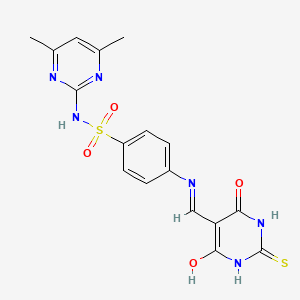amino}acetic acid CAS No. 1153236-88-4](/img/structure/B2963344.png)
{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl](methyl)amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body . The compound under consideration is a 2,3-dihydroindole derivative, which are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of this compound is based on the indole nucleus, which is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . The indole nucleus is also present in several drugs and plants . The compound has a molecular formula of C17H14N3O2Cl .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include reduction processes. For instance, the chemoselective reduction of the nitrile group in the presence of an amide was shown in one study .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H14N3O2Cl . The FT-IR spectrum of this compound shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons present in the molecule .Applications De Recherche Scientifique
Bacterial Catabolism and Plant Growth Hormones
- Bacterial Catabolism of Indole-3-acetic Acid (IAA): IAA is a well-known plant growth hormone with a similar indole structure to the compound . Studies on bacterial gene clusters, iac and iaa, demonstrate the microbial ability to catabolize IAA, which can affect plant growth and environmental interactions. This research highlights potential biotechnological applications in agriculture and environmental management by exploiting bacterial pathways to influence plant hormone levels and thus plant growth and health (Laird, Flores, & Leveau, 2020).
Environmental Impact and Toxicology
- Herbicide Toxicity and Environmental Studies: Research on 2,4-dichlorophenoxyacetic acid (2,4-D), another compound with an acetic acid component, provides insights into the environmental impact and toxicity of herbicides. This body of work emphasizes the need for understanding the ecological and health implications of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).
Auxin Response and Stress Adaptation
- Auxin Response Under Osmotic Stress: The study of auxin, specifically indole-3-acetic acid (IAA), and its role in plant stress responses, offers a framework for understanding how similar compounds could modulate plant adaptability to environmental stresses. Research in this area could lead to advances in crop resilience and productivity (Naser & Shani, 2016).
Potential in Psychiatry and Neurology
- N-acetylcysteine in Psychiatry: Exploring the therapeutic potential of N-acetylcysteine, a compound with an acetyl group, may provide a parallel for investigating the neurological or psychiatric applications of similar acetylated compounds. N-acetylcysteine's role in modulating neurotransmitter pathways and its therapeutic effects in psychiatric disorders highlight the potential for compounds with acetyl or amino acid derivatives in mental health treatment (Dean, Giorlando, & Berk, 2011).
Advanced Oxidation Processes
- Degradation of Acetaminophen by Advanced Oxidation: Studies on the degradation pathways of acetaminophen, a compound with an acetamide group, through advanced oxidation processes, illustrate the potential for environmental detoxification and treatment of pharmaceutical pollutants. Insights from these studies could inform the development of treatment strategies for related compounds in water systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
The research on related compounds indicates a wide range of potential applications for "{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamino}acetic acid" in environmental science, agriculture, psychiatry, and toxicology. Future research could further elucidate specific applications and mechanisms of action for this compound in various scientific and industrial contexts.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can influence pathways related to inflammation, cancer, viral infections, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(9-13(17)18)8-12(16)15-7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCFRCUYKATHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
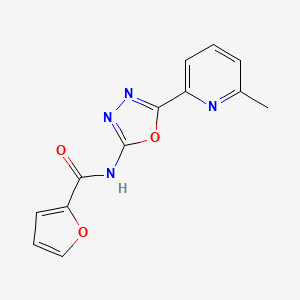
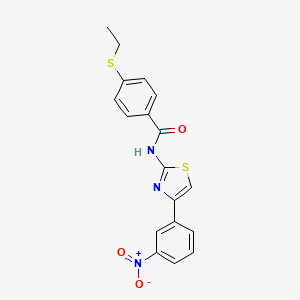

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)
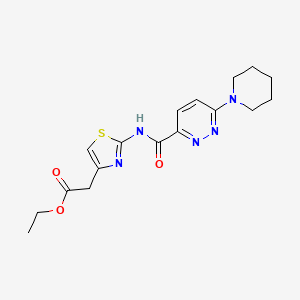
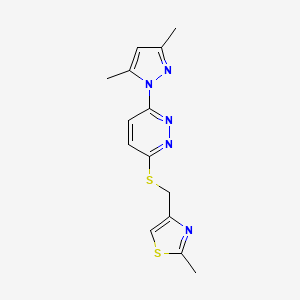
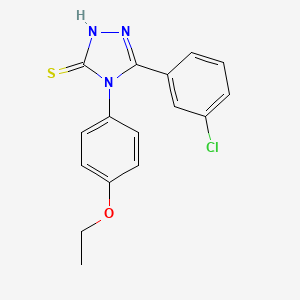
![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)
